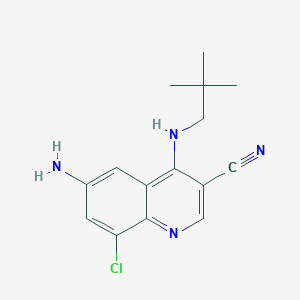

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C15H17ClN4The compound features a quinoline core, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile typically involves the reaction of 6-amino-8-chloroquinoline-3-carbonitrile with neopentylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the quinoline core, leading to the formation of different analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline compounds .

Scientific Research Applications

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a synthetic organic compound in the quinoline family with an amino group, a chloro substituent, and a carbonitrile functional group. It has a structural formula of C15H18ClN5 and a molecular weight of approximately 303.79 g/mol. The compound is researched for medicinal chemistry applications, particularly in developing therapeutic agents for various diseases, including cancer and inflammatory conditions.

Chemical Reactivity

The chemical reactivity of this compound is due to its functional groups:

- The amino group can participate in nucleophilic substitution reactions.

- The carbonitrile group can undergo hydrolysis to form carboxylic acids under acidic or basic conditions.

- The chloro substituent may engage in reactions such as nucleophilic substitution or coupling reactions, making this compound versatile for further chemical modifications.

Potential Applications

This compound has potential applications in:

- Modulating the Cot protein (cancer Osaka thyroid), which plays a crucial role in oncogenic signaling pathways.

- Inhibiting tumor necrosis factor-alpha production and influencing pathways associated with inflammation and cancer progression.

- Inhibiting specific kinases involved in cancer cell signaling, thereby affecting cell proliferation and survival.

Studies indicate that this compound exhibits significant biological activities. Research suggests that it may inhibit specific kinases involved in cancer cell signaling, affecting cell proliferation and survival. Its interactions with other cellular proteins could provide insights into its mechanisms of action and potential side effects. As such, it is being explored as a potential anti-inflammatory and anticancer agent.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline-3-carbonitrile | Lacks chloro and neopentyl groups | Moderate anticancer activity |

| 4-Chloro-6-aminoquinoline | Chloro group present, no neopentyl | Antimicrobial properties |

| 8-Hydroxyquinoline | Hydroxy group instead of amino | Antioxidant activity |

Mechanism of Action

The mechanism of action of 6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and have been studied for their pharmacological properties.

Quinoline derivatives: Other quinoline-based compounds, such as 4-amino-8-quinoline carboxamides, have been investigated for their biological activities.

Uniqueness

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

6-Amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound has been investigated for its role as a modulator in various biological pathways, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core with an amino group and a chloro substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. The antiproliferative activity is often quantified using IC50 values, which represent the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | TBD |

| Compound 12c (related analog) | MCF-7 | 0.010 - 0.042 |

| Compound 18 (related analog) | HCT-116 | 5.3 |

Note: TBD indicates that specific IC50 data for the target compound is yet to be determined.

The mechanism by which this compound exerts its biological effects is hypothesized to involve modulation of key signaling pathways such as PI3K/AKT. Studies have demonstrated that treatment with quinoline derivatives can lead to alterations in gene expression related to apoptosis and cell cycle regulation. For example, compounds have been shown to reduce the expression of PI3K and AKT while increasing pro-apoptotic factors like BAD.

Case Studies

- Study on Antiproliferative Effects : A study focused on the synthesis and biological evaluation of quinoline derivatives highlighted the significant antiproliferative activity of compounds similar to this compound against colorectal cancer cells. The induced-fit docking studies indicated strong binding affinity to PI3Kα, suggesting a targeted approach in cancer therapy.

- Mechanistic Insights : Another investigation into the cellular mechanisms revealed that treatment with quinoline derivatives led to G2/M phase arrest in the cell cycle, indicating their potential as chemotherapeutic agents. The study also reported that these compounds induce apoptosis through mitochondrial pathways, further supporting their use in cancer treatment.

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 6-amino-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the quinoline core. Key steps include:

- Chlorination and amination : Introduce chloro and amino groups at positions 8 and 6, respectively, using regioselective electrophilic substitution (e.g., Cl₂/FeCl₃ for chlorination ).

- Neopentylamine coupling : Utilize nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination to attach the neopentylamino group at position 3. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) are often employed .

- Cyanide introduction : A cyano group at position 3 can be introduced via Sandmeyer reaction or cyanation using CuCN .

Validation : Monitor intermediates via TLC and characterize using NMR and mass spectrometry .

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Structural confirmation : Use 1H NMR, 13C NMR, and IR spectroscopy to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

- Purity assessment : HPLC or LC-MS (≥95% purity threshold) .

- Crystallography : Single-crystal X-ray diffraction to resolve intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) .

Q. Advanced: How can regioselectivity challenges in quinoline functionalization be addressed?

Answer:

Regioselectivity is influenced by:

- Directing groups : Electron-withdrawing groups (e.g., -CN) at position 3 direct electrophiles to positions 6 and 8 due to meta/para activation .

- Reaction conditions : Polar aprotic solvents (e.g., DMF) enhance SNAr efficiency for neopentylamine coupling at position 4 .

- Catalytic systems : Pd/ligand combinations (e.g., PdCl₂(dppf)) improve selectivity in cross-coupling reactions .

Q. Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

- Solvent optimization : Replace DMF with ethylene glycol to minimize side reactions (e.g., esterification) .

- Catalyst loading : Reduce Pd catalyst to 0.5 mol% with excess ligand to maintain activity while lowering costs .

- Workflow adjustments : Use flow chemistry for continuous cyanide introduction, improving reproducibility .

Q. Advanced: How to resolve contradictions in reported synthetic yields (e.g., 69% vs. 80%)?

Answer:

Discrepancies arise from:

- Purification methods : Column chromatography vs. recrystallization (e.g., ethanol/DMF mixtures improve purity but reduce yield) .

- Reagent quality : Impure starting materials (e.g., <97% neopentylamine) lower yields. Validate via GC or LC-MS .

- Reaction monitoring : Real-time FTIR or in-situ NMR can identify side products early .

Q. Advanced: What computational tools predict structure-activity relationships (SAR) for derivatives?

Answer:

- DFT calculations : Model electronic effects of substituents (e.g., -Cl vs. -CF₃) on quinoline reactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- QSAR models : Use Hammett constants (σ) to correlate substituent electronic effects with biological activity .

Q. Advanced: How to assess intermolecular interactions influencing crystallinity?

Answer:

- Hydrogen bonding : Map C–H⋯O/Cl interactions via Hirshfeld surface analysis .

- π-π stacking : Analyze packing motifs using Mercury software on crystallographic data .

- Thermal stability : DSC/TGA to correlate intermolecular forces with melting/decomposition points .

Q. Advanced: What strategies mitigate degradation during storage?

Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .

- Hydrolytic stability : Avoid aqueous buffers; use lyophilization for long-term storage .

- Oxidative protection : Add antioxidants (e.g., BHT) at 0.1% w/w .

Q. Advanced: How to design SAR studies for antiproliferative activity?

Answer:

- Core modifications : Replace neopentylamino with morpholine or piperazine to alter lipophilicity .

- Functional group swaps : Substitute -CN with -COOR to assess hydrogen-bonding capacity .

- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays .

Q. Advanced: What analytical methods quantify trace impurities?

Answer:

Properties

Molecular Formula |

C15H17ClN4 |

|---|---|

Molecular Weight |

288.77 g/mol |

IUPAC Name |

6-amino-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile |

InChI |

InChI=1S/C15H17ClN4/c1-15(2,3)8-20-13-9(6-17)7-19-14-11(13)4-10(18)5-12(14)16/h4-5,7H,8,18H2,1-3H3,(H,19,20) |

InChI Key |

HSGWLLOJRBDULE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.